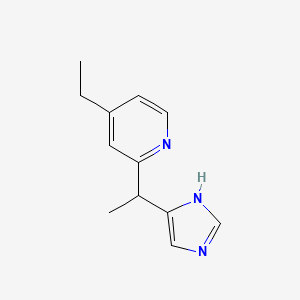

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine

Description

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine is a heterocyclic compound featuring a pyridine core substituted with an ethyl group at the 4-position and a 1H-imidazol-5-yl ethyl moiety at the 2-position. This structure combines the aromaticity and basicity of pyridine with the bioactivity-associated imidazole ring, making it a candidate for pharmaceutical and coordination chemistry applications.

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

4-ethyl-2-[1-(1H-imidazol-5-yl)ethyl]pyridine |

InChI |

InChI=1S/C12H15N3/c1-3-10-4-5-14-11(6-10)9(2)12-7-13-8-15-12/h4-9H,3H2,1-2H3,(H,13,15) |

InChI Key |

SHCGPNXFLWRYMG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=C1)C(C)C2=CN=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine typically involves the construction of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Substitution: Both the imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and organometallic reagents are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the pyridine ring results in piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its therapeutic properties , including:

- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit antiparasitic properties against resistant strains of Entamoeba histolytica and Trichomonas vaginalis, suggesting potential for treating neglected diseases like trichomoniasis and amoebiasis .

- Anticancer Properties : 2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine has been explored for its ability to inhibit c-KIT kinase mutations associated with gastrointestinal stromal tumors (GISTs). Inhibition of c-KIT can be crucial for developing targeted cancer therapies .

Biological Applications

The compound's interaction with biological targets makes it a candidate for:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, facilitating enzyme inhibition mechanisms that may lead to therapeutic effects in various diseases.

- Receptor Modulation : The pyridine component allows interactions with specific receptors, potentially influencing biological pathways related to inflammation and other conditions.

Material Science

In materials science, 2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine is utilized in:

- Catalyst Development : Its unique structure enables the synthesis of advanced materials, including catalysts for chemical reactions.

- Sensor Technology : The compound's properties are being explored for use in sensor applications due to its ability to interact with various chemical species.

Case Study 1: Antiparasitic Activity

A study on imidazo[1,2-a]pyridine derivatives demonstrated significant antiparasitic activity against metronidazole-resistant strains. The results indicated no hepatic or renal toxicity after a 14-day treatment in animal models, suggesting safety for further clinical evaluations .

| Compound | Activity | MIC (µg/mL) | Toxicity |

|---|---|---|---|

| IMPY 1 | Antiparasitic | ≤10 | None observed |

| IMPY 2 | Antiparasitic | ≤15 | None observed |

Case Study 2: Cancer Therapeutics

Research focused on the inhibition of c-KIT kinase showed that certain derivatives of imidazo[1,2-a]pyridine effectively inhibited mutant forms associated with GISTs. This highlights the potential of these compounds in targeted cancer therapies.

| Compound | Target | Inhibition (%) |

|---|---|---|

| Compound A | c-KIT V654A | 85% |

| Compound B | c-KIT D816V | 90% |

Mechanism of Action

The mechanism of action of 2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyridine ring can interact with various receptors, modulating their activity. These interactions can influence biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, synthesis routes, and applications of compounds analogous to 2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine:

Key Differences and Trends

Bioactivity Pathways :

- Gapromidine (guanidine derivative) targets histamine receptors, whereas thiazole- and oxadiazole-containing analogs (e.g., and ) are more likely to interact with kinases or inflammatory pathways .

- The target compound’s lack of a guanidine or oxadiazole group may limit its utility in specific receptor-binding contexts but could enhance selectivity for other targets.

Synthetic Complexity :

- Compounds like Gapromidine require multi-step guanidine formation, increasing synthetic difficulty compared to the target compound’s simpler alkylation-based route .

- The dihydropyridine analog () involves cyclization steps, which may introduce stereochemical challenges absent in the target compound .

Physicochemical Properties :

- The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability, whereas the target compound’s ethyl and imidazole substituents may favor aqueous solubility .

Therapeutic Potential: Imidazole-pyridine hybrids are recurrent in antiviral and anticancer research (e.g., MOF-based drug delivery in ), but the target compound’s exact role remains speculative without explicit data .

Biological Activity

2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor modulation, antimicrobial properties, and anticancer effects. The compound's unique structure, featuring both imidazole and pyridine rings, contributes to its diverse pharmacological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, making it effective in inhibiting metalloproteins and enzymes.

- Receptor Modulation : The pyridine moiety interacts with various receptors, influencing signaling pathways that are crucial for cellular functions .

Antimicrobial Activity

Research indicates that 2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring enhances its interaction with microbial targets, leading to increased potency compared to similar compounds.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 8 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HepG2 | 15.3 |

| A549 (lung cancer) | 12.0 |

Mechanistically, the compound induces apoptosis and cell cycle arrest in the G0/G1 phase, which are critical pathways for cancer therapy .

Case Studies

A series of case studies highlight the compound's potential therapeutic applications:

- Study on Antimicrobial Efficacy : A study published in ACS Omega demonstrated that 2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent .

- Anticancer Research : Another investigation reported that this compound effectively reduced tumor growth in MCF-7 xenograft models in mice when administered at a dose of 10 mg/kg, indicating promising in vivo efficacy .

Q & A

Q. What are the recommended methods for synthesizing 2-(1-(1H-Imidazol-5-yl)ethyl)-4-ethylpyridine, and how can reaction conditions be optimized?

To synthesize this compound, consider multi-step protocols involving imidazole ring formation and pyridine substitution. For example, use sodium azide in anhydrous DMF under controlled heating (e.g., 353 K for 12 hours) to introduce heterocyclic moieties, followed by purification via flash chromatography (ethyl acetate/hexane) . Optimize solvent systems (e.g., methanol or acetonitrile) and catalysts (e.g., ammonium acetate) to enhance yield and purity . Monitor reaction progress using LC-MS (high-resolution screening) to detect intermediates and adjust stoichiometry .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement and structure validation . Pair this with ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries . Validate hydrogen bonding networks via graph set analysis (e.g., Etter’s formalism) to confirm supramolecular packing . Cross-reference NMR (¹H/¹³C) and IR spectra with computational predictions (DFT) to resolve ambiguities in tautomeric forms .

Q. What solubility and stability parameters should be prioritized for experimental design?

Assess solubility in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers (pH 6.5–7.4) using UV-Vis spectroscopy. Stability studies under varying temperatures (4°C to 37°C) and humidity levels are critical for long-term storage . For hygroscopic derivatives, employ lyophilization or inert-atmosphere handling .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice inform pharmacological activity?

Analyze the compound’s crystal packing using graph set notation (e.g., R₂²(8) motifs) to identify donor-acceptor interactions between the imidazole NH and pyridine N-atoms . Correlate these patterns with bioavailability; for instance, strong intermolecular H-bonds may reduce solubility but enhance thermal stability. Use SHELXPRO to model interactions and predict co-crystallization potential with biological targets .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., tautomerism)?

Combine SCXRD (for solid-state conformation) with solution-phase NMR to detect dynamic tautomerism. For example, imidazole NH protons may exhibit variable chemical shifts in D₂O vs. DMSO-d₆ due to solvent-dependent proton exchange . Employ variable-temperature NMR to track equilibria between tautomers. Validate with DFT calculations (B3LYP/6-31G**) to compare relative energies of tautomeric forms .

Q. How can high-throughput screening (HTS) platforms identify biological targets for this compound?

Use SPR (surface plasmon resonance) or HDX-MS (hydrogen-deuterium exchange mass spectrometry) to screen against kinase or GPCR libraries . Prioritize targets like angiotensin receptors (e.g., analogs of losartan or valsartan) due to structural similarities to imidazole-pyridine pharmacophores . Validate hits using isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. What computational approaches are suitable for modeling ligand-receptor interactions?

Perform molecular docking (AutoDock Vina) using crystal structures of homologous receptors (e.g., TGFβR1 or GPCRs). Focus on π-π stacking between the pyridine ring and aromatic residues (e.g., Phe, Tyr) and salt bridges involving the imidazole NH . Refine poses with MD simulations (AMBER or GROMACS) to assess stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.